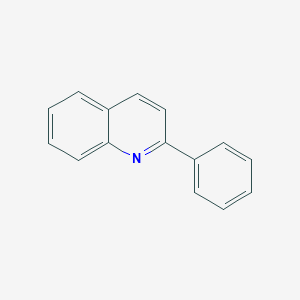

2-Phenylquinoline

Description

Properties

IUPAC Name |

2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEXLNMNADBYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210115 | |

| Record name | 2-Phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-96-4 | |

| Record name | 2-Phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylquinoline: Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-phenylquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science. We will delve into the reaction mechanisms, detailed experimental protocols, and available kinetic data for the Doebner-von Miller reaction, the Combes synthesis, and the Friedländer annulation.

Introduction

Quinoline and its derivatives are a class of heterocyclic compounds that form the core structure of a wide range of biologically active molecules. The this compound moiety, in particular, is a privileged scaffold found in numerous pharmaceuticals, including anticancer, antimalarial, and anti-inflammatory agents. Understanding the synthetic pathways to this important molecule is crucial for the development of new chemical entities and the optimization of existing synthetic processes. This guide will explore the three classical and most utilized methods for the synthesis of this compound and its derivatives.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. For the synthesis of this compound, aniline is reacted with cinnamaldehyde.

Reaction Mechanism

The mechanism of the Doebner-von Miller reaction is thought to proceed through a series of steps, including Michael addition, cyclization, dehydration, and oxidation. A plausible mechanistic pathway is outlined below.[1]

-

Michael Addition: The reaction initiates with the conjugate addition of aniline to the α,β-unsaturated carbonyl compound (cinnamaldehyde).

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.

-

Dehydration and Aromatization: The dihydroquinoline intermediate then dehydrates and is subsequently oxidized to the stable aromatic quinoline ring. In many cases, an external oxidizing agent is not explicitly added, and an intermediate anil or the α,β-unsaturated carbonyl compound itself can act as the oxidant.

A proposed fragmentation-recombination mechanism has also been suggested, particularly when α,β-unsaturated ketones are used.[2][3] This involves the initial conjugate addition followed by fragmentation into an imine and a saturated carbonyl compound, which then recombine to form the quinoline product.

Experimental Protocol

A modern, greener approach to the Doebner-von Miller synthesis of this compound utilizes a solid acid catalyst under solvent-free conditions.[4]

Materials:

-

Aniline (1 mmol)

-

Cinnamaldehyde (1.5 mmol)

-

Ag(I)-exchanged Montmorillonite K10 catalyst (0.1 g)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine aniline (1 mmol), cinnamaldehyde (1.5 mmol), and the Ag(I)-Mont K10 catalyst (0.1 g).

-

Heat the solvent-free mixture at 120°C for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ethyl acetate and filter to remove the catalyst.

-

Wash the filtrate with a saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

The yield of the Doebner-von Miller reaction is influenced by the substrates and reaction conditions. Below is a summary of representative yields for the synthesis of this compound and related derivatives using the described protocol.[4]

| Aniline Derivative | α,β-Unsaturated Aldehyde | Product | Yield (%) |

| Aniline | Cinnamaldehyde | This compound | 89 |

| 4-Methylaniline | Cinnamaldehyde | 6-Methyl-2-phenylquinoline | 85 |

| 4-Methoxyaniline | Cinnamaldehyde | 6-Methoxy-2-phenylquinoline | 81 |

| 4-Chloroaniline | Cinnamaldehyde | 6-Chloro-2-phenylquinoline | 76 |

Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with 1,3-diketones.[5] To synthesize a this compound derivative using this method, an appropriate β-diketone, such as benzoylacetone, would be reacted with aniline.

Reaction Mechanism

The Combes synthesis proceeds in two main stages: the formation of an enamine intermediate followed by acid-catalyzed cyclization.[5][6]

-

Enamine Formation: Aniline condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate, with the elimination of water.

-

Acid-Catalyzed Cyclization: The enamine is then treated with a strong acid (e.g., sulfuric acid), which protonates the remaining carbonyl group, activating it for intramolecular electrophilic attack on the aniline ring.

-

Dehydration: The resulting cyclized intermediate undergoes dehydration to form the aromatic quinoline ring. The annulation step is considered to be the rate-determining step of the reaction.[6]

References

- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. iipseries.org [iipseries.org]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 2-Phenylquinoline Derivatives: A Technical Guide

Introduction

The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous compounds with a wide array of biological activities and photophysical properties. These derivatives have been investigated for their potential as anticancer, anti-coronavirus, antibacterial, and antioxidant agents.[1][2][3] Furthermore, their inherent fluorescence makes them valuable in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[4][5]

Accurate structural elucidation and purity assessment are paramount in the development of these compounds. Spectroscopic techniques are the cornerstone of this characterization process. This technical guide provides an in-depth overview of the key spectroscopic methods used to analyze this compound derivatives, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Visible (UV-Vis), and Fluorescence Spectroscopy. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of these important molecules.

Core Spectroscopic Techniques and Data

A combination of spectroscopic methods is essential for the unambiguous characterization of this compound derivatives. Each technique provides unique and complementary information regarding the molecular structure, connectivity, and purity of the synthesized compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are routinely used to confirm the identity of this compound derivatives.[6][7]

Experimental Protocol (General) ¹H NMR and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer, such as a Bruker DRX spectrometer.[8][9] Tetramethylsilane (TMS) is used as an internal standard for chemical shift calibration. Deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are used to dissolve the sample.[8][10] Data analysis involves the interpretation of chemical shifts (δ), coupling constants (J), and integration values to map the proton and carbon framework of the molecule.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound Derivatives

| Compound | Spectroscopic Data | Reference |

|---|---|---|

| This compound | ¹H NMR (400MHz, CDCl₃/TMS): δ (ppm) 7.44-7.48 (m, 1H), 7.51-7.54 (m, 3H), 7.69-7.74 (m, 1H), 7.82 (d, J= 8.4 Hz, 1H), 7.87 (d, J=8.8 Hz, 1H), 8.15-8.17 (m, 3H), 8.20-8.22 (m, 1H).¹³C NMR (100MHz, CDCl₃/TMS): δ (ppm) 119.0, 126.3, 127.5, 127.6, 128.9, 129.3, 129.7, 129.8, 130.9, 136.8, 139.7, 148.3, 157.4. | [10] |

| 2-(4-chlorophenyl)quinoline | ¹H NMR (400MHz, CDCl₃/TMS): δ (ppm) 7.49-7.56 (m, 3H), 7.74 (t, J= 7.6 Hz, 1H), 7.82-7.86 (m, 2H), 8.11-8.16(m, 3H), 8.23 (d, J=8.4 Hz, 1H).¹³C NMR (100MHz, CDCl₃/TMS): δ (ppm) 118.6, 126.5, 127.2, 127.5, 128.8, 129.0, 129.7, 129.9, 135.6, 136.9, 138.1, 148.3, 156.1. | [10] |

| 6-chloro-2-phenylquinoline | ¹H NMR (400MHz, CDCl₃/TMS): δ (ppm) 7.45-7.49 (m, 1H), 7.53 (t, J= 7.2 Hz, 2H), 7.66 (d, J= 8.8 Hz, 1H), 7.81 (s, 1H), 7.90 (d, J=8.4 Hz, 1H), 8.09-8.15 (m, 4H).¹³C NMR (100MHz, CDCl₃/TMS): δ (ppm) 119.8, 126.1, 127.5, 127.8, 128.8, 129.6, 130.6, 130.9, 131.3, 135.9, 139.2, 146.7, 157.6. |[10] |

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), provides highly accurate mass measurements, which is critical for confirming the molecular formula.[7][10] The fragmentation patterns observed can also offer structural information.[11][12]

Experimental Protocol (General) High-resolution mass spectra are commonly recorded using an ESI time-of-flight (TOF) or Orbitrap mass spectrometer.[9][12] Samples are typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source. The instrument provides a mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+H]⁺), which is compared against the calculated theoretical value.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives

| Compound | Ionization | m/z [M+H]⁺ Calculated | m/z [M+H]⁺ Found | Reference |

|---|---|---|---|---|

| This compound | ESI | 206.0964 | 206.0968 | [10] |

| 2-(4-chlorophenyl)quinoline | ESI | 240.0575 | 240.0580 | [10] |

| (E)-ethyl 2-(1H-benzo[d]imidazol-2-yl)-4-(4-chlorostyryl)quinoline-3-carboxylate | ESI | Not Reported | Not Reported | [7] |

| Ethyl 2-formyl-4-styrylquinoline-3-carboxylate | ESI | 346.1438 | 346.1452 |[7] |

3. UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and photoluminescence (PL) spectroscopy are essential for characterizing the photophysical properties of this compound derivatives, which is particularly relevant for applications in materials science (e.g., OLEDs).[4][13] UV-Vis spectroscopy provides information about the electronic transitions within the molecule, while fluorescence spectroscopy measures the emission of light after excitation.

Experimental Protocol (General) UV-Vis and fluorescence spectra are recorded using a spectrophotometer and a spectrofluorometer, respectively. The analysis is performed on dilute solutions of the compound in a suitable solvent, such as dichloromethane (CH₂Cl₂) or ethanol, at a specific concentration (e.g., 2.5×10⁻⁵ mol/L).[13] The UV-Vis spectrum yields the wavelength of maximum absorption (λₘₐₓ), while the PL spectrum provides the wavelength of maximum emission (λₑₘ).

Table 3: Photophysical Data for Phenylquinoline Derivatives

| Compound | Solvent | λₐₑₛ (nm) | λₑₘ (nm) | Reference |

|---|---|---|---|---|

| 5,7-diphenylquinoline | CH₂Cl₂ | 210, 255, 335 | 382.4 | [13] |

| 2,5,7-triphenylquinoline | CH₂Cl₂ | 210, 275, 350 | 393.6 | [13] |

| m-terphenylamine (precursor) | CH₂Cl₂ | 210, 250, 320 | 400.4 |[13] |

Integrated Experimental Workflow

The characterization of a novel this compound derivative follows a logical workflow, integrating synthesis, purification, and a suite of spectroscopic analyses to confirm its structure and purity before proceeding to biological or materials testing.

References

- 1. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. CAS 612-96-4: this compound | CymitQuimica [cymitquimica.com]

- 5. Synthesis and fluorescence properties of 5,7-diphenylquinoline and 2,5,7-triphenylquinoline derived from m-terphenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Antimicrobial Activity of New this compound-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. Discovery of this compound-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. chempap.org [chempap.org]

- 12. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylquinoline is a heterocyclic aromatic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Structurally, it consists of a quinoline core with a phenyl group attached at the 2-position. This substitution imparts unique physicochemical properties and a diverse range of biological activities, making it a valuable scaffold for drug discovery and a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its relevant biological mechanisms.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₁N | [1][2] |

| Molecular Weight | 205.25 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [2][3][4] |

| Melting Point | 84-85 °C | [3] |

| Boiling Point | 363 °C | [2][3] |

| Water Solubility | Slightly soluble | [3][5] |

| pKa (Predicted) | 4.18 ± 0.40 | [1] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Source(s) |

| ¹H-NMR (CDCl₃) | Signals in the aromatic region, typically between δ 7.4 and 8.2 ppm. | [6] |

| ¹³C-NMR (CDCl₃) | Resonances for all 15 carbon atoms, with characteristic shifts for the quinoline and phenyl rings. | [6] |

| IR (KBr) | Bands corresponding to C-H stretching of aromatic rings, C=C and C=N stretching vibrations. | [7] |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 205. | [7] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound via the Doebner Reaction

The Doebner reaction is a classic and efficient method for the synthesis of 2-substituted quinoline-4-carboxylic acids, which can be subsequently decarboxylated to yield 2-substituted quinolines. A common procedure for a derivative, this compound-4-carboxylic acid, is described below, which can be adapted.

Materials:

-

Aniline

-

Benzaldehyde

-

Pyruvic acid

-

Ethanol (solvent)

-

Concentrated Sulfuric Acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Slowly add pyruvic acid (1 equivalent) to the mixture while stirring.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitate of this compound-4-carboxylic acid is collected by filtration.

-

Decarboxylation to this compound can be achieved by heating the carboxylic acid derivative, often in the presence of a copper catalyst.

Diagram of the Doebner Reaction Mechanism:

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals in a desiccator.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 254 nm or 310 nm).

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An initial oven temperature of around 100 °C, ramped up to 280-300 °C.

-

Detection: Electron ionization (EI) mass spectrometry to confirm the molecular weight and fragmentation pattern.

General Experimental Workflow:

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay between the electron-deficient quinoline ring and the electron-rich phenyl substituent.

Electrophilic Aromatic Substitution

The pyridine ring of quinoline is electron-deficient and generally unreactive towards electrophilic substitution, especially under acidic conditions where the nitrogen is protonated. The benzene ring is more susceptible to electrophilic attack. However, the phenyl group at the 2-position is an activating group and directs electrophilic substitution to its ortho and para positions. Therefore, electrophilic substitution on this compound, such as nitration, typically occurs on the phenyl ring.[8]

Nitration: Mononitration of this compound with a mixture of nitric acid and sulfuric acid at low temperatures is expected to yield primarily 4'-nitro-2-phenylquinoline, with some formation of the 2'-nitro isomer.[8]

Nucleophilic Aromatic Substitution

The pyridine ring of quinoline is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. In this compound, the 2-position is blocked by the phenyl group. Therefore, nucleophilic attack, such as in the Chichibabin reaction, would be expected to occur at the 4-position.

Chichibabin Reaction: The reaction of this compound with sodium amide (NaNH₂) in liquid ammonia is expected to yield 4-amino-2-phenylquinoline.[9][10][11][12][13] The reaction proceeds via a nucleophilic addition-elimination mechanism.[9][11]

Relevance in Drug Development

This compound derivatives have shown significant promise in various therapeutic areas, acting on different biological targets.

Antiviral Activity: SARS-CoV-2 Helicase Inhibition

Certain derivatives of this compound have been identified as potent inhibitors of the SARS-CoV-2 helicase (nsp13), an essential enzyme for viral replication.[14] The inhibition of the helicase unwinding activity disrupts the viral life cycle.

Proposed Mechanism of SARS-CoV-2 Helicase Inhibition:

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

Derivatives of this compound have also been investigated as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound derivatives can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.

Mechanism of HDAC Inhibition:

Conclusion

This compound is a molecule of significant interest with a rich chemistry and diverse biological profile. This guide provides a foundational understanding of its physical and chemical properties, along with practical experimental protocols. The demonstrated antiviral and anticancer activities highlight its potential as a scaffold for the development of novel therapeutics. Further research into the synthesis of new derivatives and the elucidation of their mechanisms of action will continue to be a fruitful area of investigation for researchers, scientists, and drug development professionals.

References

- 1. 2-Phenylquinolin-4-ol CAS#: 1144-20-3 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 612-96-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. CAS 612-96-4: this compound | CymitQuimica [cymitquimica.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. This compound | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 10. Chichibabin Reaction | PPTX [slideshare.net]

- 11. scientificupdate.com [scientificupdate.com]

- 12. researchgate.net [researchgate.net]

- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 14. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of Novel 2-Phenylquinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with novel derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the antimicrobial, antiviral, and anticancer properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Antimicrobial Activity of this compound Derivatives

Several novel this compound derivatives have been synthesized and evaluated for their ability to combat bacterial pathogens. These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Series | Bacterial Strain | MIC (µg/mL) | Reference |

| Series A, B, C | Escherichia coli | Moderate to Significant | [1] |

| Series A, B, C | Staphylococcus aureus | Moderate to Significant | [1] |

| 5a₄ | Staphylococcus aureus | 64 | [2] |

| 5a₇ | Escherichia coli | 128 | [2] |

Experimental Protocols for Antimicrobial Assays

The following are detailed methodologies for common antimicrobial susceptibility tests used to evaluate this compound compounds.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: A serial two-fold dilution of the this compound compound is prepared in a 96-well microtiter plate using the broth medium.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

-

Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

-

Bacterial Inoculation: A standardized bacterial suspension is uniformly streaked across the surface of the agar plate.

-

Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration (e.g., 50 µg) of the this compound compound and placed on the agar surface. Standard antibiotic disks (e.g., Gentamicin, Chloramphenicol) are used as positive controls.[1]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antiviral Activity of this compound Derivatives

Recent studies have highlighted the potent antiviral activity of this compound derivatives, particularly against coronaviruses, including SARS-CoV-2.

Quantitative Antiviral Data

The antiviral activity and cytotoxicity of these compounds are expressed as the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), respectively. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| PQQ4O (1a) | SARS-CoV-2 | 6 | 18 | 3 | [3] |

| 1f | SARS-CoV-2 | >100 | >100 | - | [3] |

| 5a | SARS-CoV-2 | 13.0 ± 1.1 | >100 | >7.7 | [3] |

| 6g | SARS-CoV-2 | 10.1 ± 0.9 | >100 | >9.9 | [3] |

| 7k | SARS-CoV-2 | 0.42 ± 0.03 | 11.0 ± 0.8 | 26 | [3] |

| 8k | HCoV-229E | 0.2 ± 0.0 | 2.0 ± 0.1 | 10 | [3] |

| 5i | HCoV-OC43 | 0.7 ± 0.1 | 10.0 ± 0.9 | 14 | [3] |

Experimental Protocol for Antiviral Assay (SARS-CoV-2)

The following protocol outlines a common method for evaluating the antiviral activity of this compound compounds against SARS-CoV-2 in a cell-based assay.

-

Cell Culture: VeroE6 cells, which are susceptible to SARS-CoV-2 infection, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cytotoxicity Assay (MTS Assay):

-

Cells are seeded in 96-well plates and incubated for 24 hours.

-

Serial dilutions of the this compound compounds are added to the cells.

-

After 48-72 hours of incubation, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.

-

The absorbance is measured at 490 nm to determine cell viability, and the CC50 value is calculated.

-

-

Antiviral Activity Assay (GFP-based Phenotypic Screening):

-

VeroE6 cells stably expressing green fluorescent protein (GFP) are seeded in 96-well plates.

-

Cells are infected with a SARS-CoV-2 strain at a specific multiplicity of infection (MOI).

-

Immediately after infection, serial dilutions of the this compound compounds are added.

-

After 48 hours of incubation, the GFP signal, which is reduced by the viral cytopathic effect, is quantified using a high-content imaging system.

-

The EC50 value, the concentration at which the compound rescues 50% of the GFP signal, is calculated.[3]

-

-

Helicase Inhibition Assay: The inhibitory effect on the SARS-CoV-2 nsp13 helicase can be assessed using a fluorescence-based assay to measure the unwinding of a DNA or RNA substrate.

Signaling Pathway of Antiviral Action

Some this compound derivatives exert their antiviral effect by targeting the SARS-CoV-2 nsp13 helicase, a crucial enzyme for viral RNA replication.[3]

Anticancer Activity of this compound Derivatives

A significant body of research has focused on the anticancer potential of this compound compounds, revealing their ability to inhibit cancer cell growth through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the induction of apoptosis.

Quantitative Anticancer Data

The anticancer activity is often reported as the half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific enzyme targets.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| D28 | K562 (Leukemia) | 1.02 | [4] |

| D28 | MCF-7 (Breast Cancer) | 5.66 | [4] |

| D28 | A549 (Lung Cancer) | 2.83 | [4] |

| 13 | HeLa (Cervical Cancer) | 8.3 | [5] |

| 12 | PC3 (Prostate Cancer) | 31.37 | [5] |

| 13a | HeLa (Cervical Cancer) | 0.50 | [6] |

| Compound | HDAC Isoform | IC50 (µM) | Reference |

| D28 | HDAC3 | 24.45 | [4] |

| D29 | HDAC1 | 32.59 | [4] |

| D29 | HDAC3 | 0.477 | [4] |

Experimental Protocols for Anticancer Assays

The following protocols are commonly employed to assess the anticancer properties of this compound derivatives.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the this compound compounds for 48-72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

This assay measures the ability of a compound to inhibit the activity of HDAC enzymes.

-

Reaction Setup: In a 96-well plate, the this compound compound, a fluorogenic HDAC substrate, and a source of HDAC enzymes (e.g., HeLa nuclear extract) are combined in an assay buffer.

-

Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Development: A developer solution (e.g., containing trypsin) is added to stop the deacetylation reaction and cleave the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: The fluorescence is measured at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[7]

This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cancer cells are treated with the this compound compound for a specific duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the this compound compound for a defined period.

-

Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis and cell cycle arrest.

Conclusion

Novel this compound compounds represent a versatile and promising class of molecules with significant potential in the development of new therapeutic agents. Their diverse biological activities, spanning antimicrobial, antiviral, and anticancer effects, underscore the importance of this chemical scaffold in drug discovery. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers and scientists working to further explore and harness the therapeutic potential of this compound derivatives. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the design of next-generation drugs with improved efficacy and safety profiles.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular target interactions of quinoline derivatives as anticancer agents: A review | Semantic Scholar [semanticscholar.org]

- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fluorescent Properties of Substituted 2-Phenylquinolines

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the photophysical characteristics of substituted 2-phenylquinoline derivatives. Quinoline-based scaffolds are a significant class of heterocyclic aromatic compounds, extensively utilized due to their intriguing biological, pharmacological, and photophysical properties.[1] The this compound framework, in particular, offers a rigid, conjugated system that forms the basis for a versatile range of fluorescent molecules.[2] These compounds are pivotal in the development of molecular probes, chemosensors, and materials for organic light-emitting diodes (OLEDs).[1][3][4] This guide summarizes key quantitative data, details common experimental protocols, and illustrates the underlying principles governing the fluorescence of these important molecules.

Core Principles of this compound Fluorescence

The fluorescence of this compound derivatives is governed by their unique electronic structure and is highly sensitive to a variety of internal and external factors. The inherent rigidity of the fused ring system and the extensive π-conjugation are fundamental to their emissive properties.

-

Molecular Structure and Rigidity : Molecules with rigid, planar structures, such as the this compound core, are more likely to be fluorescent.[5] Rigidity reduces the energy lost through non-radiative vibrational relaxation, thereby increasing the probability of fluorescence emission.

-

Influence of Substituents : The nature and position of substituent groups on the this compound scaffold profoundly impact the fluorescent properties.

-

Electron-Donating Groups (EDGs) : Groups like amino (-NH2) and hydroxyl (-OH) can enhance fluorescence intensity.[6][7]

-

Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO2) and carboxylic acid (-COOH) typically decrease or completely quench fluorescence.[6] This quenching can occur through mechanisms like photoinduced electron transfer (PET).[2]

-

Intramolecular Charge Transfer (ICT) : In "push-pull" systems, where an EDG and an EWG are present on the aromatic system, excitation can lead to an ICT state, often resulting in large Stokes shifts and high sensitivity to the local environment.[8]

-

-

Environmental Factors :

-

Solvent Polarity (Solvatochromism) : Many this compound derivatives exhibit solvatochromism, where the absorption and emission wavelengths shift with changes in solvent polarity.[8] A bathochromic (red) shift in emission is often observed in more polar solvents.[3][8]

-

pH : The fluorescence of derivatives with acidic or basic substituents can be pH-dependent.[6] For instance, the fluorescence of an aniline-like derivative may be present in neutral or alkaline solutions but absent in acidic conditions where the amino group is protonated.[6][7]

-

Temperature and Viscosity : Generally, an increase in temperature or a decrease in viscosity leads to a lower fluorescence intensity due to an increased rate of non-radiative decay processes from collisional quenching.[5][9]

-

Quantitative Photophysical Data

The photophysical properties of substituted 2-phenylquinolines vary significantly with substitution and solvent environment. The following table summarizes key quantitative data for several derivatives.

| Compound/Derivative | Substituent(s) | λ_ex (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Solvent |

| 2,2'-Bis(4-phenylquinoline) | Polymer linked at 2,2' positions | 380-395 | 407-417 | - | - | THF |

| 2,2'-Bis(4-phenylquinoline) | Polymer linked at 2,2' positions | 410-415 | 440-453 | - | - | Formic Acid |

| 5,7-Diphenylquinoline | Phenyl groups at C5 and C7 | - | - | - | - | - |

| 2,5,7-Triphenylquinoline | Phenyl groups at C2, C5, and C7 | - | - | - | - | - |

| TFMAQ-8Ph | 7-Amino, 8-Phenyl, Trifluoromethylated | ~400 | 473 | - | High in non-polar | n-Hexane |

| TFMAQ-8Ph | 7-Amino, 8-Phenyl, Trifluoromethylated | ~400 | 527 | - | Low in polar | Chloroform |

| Boroquinol Complex (5a) | 2-(4-phenylquinolin-2-yl)phenol–BF2 | 394 | 492 | 5205 | 0.81 | Chloroform |

| Boroquinol Complex (5b) | Substituted 2-(4-phenylquinolin-2-yl)phenol–BF2 | 401 | 508 | 5440 | 0.99 | Chloroform |

| Representative Quinoline Derivatives | Various trifluoromethylated Schiff bases | - | - | - | ~0.12 – 0.85 | Methanol |

| 3-Nitro-2-phenylquinoline (Projected) | 3-Nitro | ~350 | ~420 | ~5000 | < 0.05 | Aqueous Buffer |

| 3-Amino-2-phenylquinoline (Projected) | 3-Amino (reduced form of above) | ~370 | ~450 | ~4900 | > 0.5 | Aqueous Buffer |

Data compiled from references[2][3][8][10][11][12]. Note that some values are for complex derivatives or are projected based on similar compounds.

Experimental Protocols

This section details generalized procedures for the synthesis and photophysical characterization of substituted 2-phenylquinolines.

The Friedländer synthesis is a classical and versatile method for preparing quinoline derivatives.[13] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

General Procedure for this compound Synthesis:

-

Reactant Preparation : Dissolve 2-aminobenzophenone (1 equivalent) and a substituted acetophenone (1 equivalent) in a suitable solvent such as ethanol.

-

Catalyst Addition : Add a catalyst. While traditionally conducted under acid or base catalysis, modern methods may use catalysts like copper chloride.[13] For a base-catalyzed reaction, add potassium hydroxide (KOH) to the mixture.

-

Reaction : Reflux the reaction mixture at an elevated temperature (e.g., 80-140 °C) for several hours (typically 8-24 hours).[14][15] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation : After the reaction is complete, cool the mixture to room temperature. If necessary, neutralize the catalyst (e.g., with dilute HCl if a base was used) to a pH of 5-6.[15]

-

Purification : The crude product may precipitate from the solution upon cooling or neutralization. Collect the solid by filtration. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure substituted this compound.

-

Characterization : Confirm the structure of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and FTIR spectroscopy.[14][16]

A. Absorption and Emission Spectra:

-

Sample Preparation : Prepare a dilute solution of the synthesized this compound derivative in a spectroscopic grade solvent (e.g., chloroform, THF, methanol) in a quartz cuvette. The concentration should be adjusted to have an absorbance value below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorption Spectrum : Record the UV-Visible absorption spectrum using a spectrophotometer over a relevant wavelength range (e.g., 250-500 nm) to determine the maximum absorption wavelength (λ_abs_max).

-

Emission Spectrum : Using a spectrofluorometer, excite the sample at its λ_abs_max. Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350-700 nm) to determine the maximum emission wavelength (λ_em_max).

B. Relative Fluorescence Quantum Yield (Φ) Determination:

The quantum yield of a test compound can be determined relative to a well-characterized fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Standard and Sample Preparation : Prepare a series of dilute solutions of both the test compound and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Data Acquisition :

-

Measure the absorbance of both the standard and test solutions at the chosen excitation wavelength.

-

Record the fluorescence emission spectra for both the standard and the test compound using the same excitation wavelength and instrumental settings (e.g., slit widths).

-

-

Calculation : Integrate the area under the fluorescence emission curve for both the test sample and the standard. The quantum yield of the test sample (Φ_x) is calculated using the following equation[12]:

Φ_x = Φ_s * (I_x / I_s) * (A_s / A_x) * (n_x / n_s)²

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity (area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts x and s refer to the test sample and the standard, respectively.

-

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz illustrate key processes related to 2-phenylquinolines.

Caption: Generalized workflow for the Friedländer synthesis of 2-phenylquinolines.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. benchchem.com [benchchem.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. nbinno.com [nbinno.com]

- 5. Factors affecting fluorescence intensity(pharmaceutical analysis) | PPTX [slideshare.net]

- 6. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 7. youtube.com [youtube.com]

- 8. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Substituted 2-Pyridyl-4-phenylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of this compound-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]

2-Phenylquinoline Derivatives: A Technical Guide to Their Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 2-phenylquinoline core has emerged as a privileged structure, demonstrating significant potential in the development of new cancer therapeutics. This technical guide provides an in-depth overview of the synthesis, anticancer activity, and mechanisms of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to 2-Phenylquinolines in Oncology

Quinoline derivatives are a class of heterocyclic compounds that have shown a broad spectrum of pharmacological activities, including notable anticancer effects.[1] The introduction of a phenyl group at the 2-position of the quinoline ring system often enhances this biological activity, leading to compounds with potent cytotoxic effects against a variety of cancer cell lines.[2] These derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4][5] This guide will delve into the specifics of these mechanisms and provide the necessary technical details for researchers in the field.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of the this compound-4-carboxylic acid scaffold is the Doebner reaction.[3][6]

General Synthetic Protocol: Doebner Reaction

A representative synthesis of this compound-4-carboxylic acid (B1) is as follows:

-

Dissolution: Isatin (3.4 mmol) is dissolved in 10 ml of a 33% potassium hydroxide (KOH) solution.[3]

-

Addition: A solution of acetophenone (3.74 mmol) in 20 ml of ethanol is slowly added to the isatin solution.[3]

-

Reflux: The reaction mixture is refluxed at 85°C for 8 hours.[3]

-

Solvent Removal: The solvent is removed using a rotary evaporator.[3]

-

Acidification: 100 ml of water is added, followed by the addition of 10 ml of 3 M hydrochloric acid (HCl) to adjust the pH to 5-6.[3]

-

Isolation: The resulting precipitate, compound B1, is collected by filtration as a yellow powder.[3]

Further modifications and derivatizations can be carried out on this core structure to explore structure-activity relationships.[2][3]

Anticancer Activity of this compound Derivatives

Numerous studies have demonstrated the potent in vitro anticancer activity of this compound derivatives across a wide range of human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

In Vitro Cytotoxicity Data

The following tables summarize the IC50 values of various this compound derivatives against different cancer cell lines.

Table 1: Anticancer Activity of this compound-4-Carboxylic Acid Derivative D28 [3]

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | 1.02 |

| U266 | Multiple Myeloma | 1.08 |

| U937 | Histiocytic Lymphoma | 1.11 |

| MCF-7 | Breast Cancer | 5.66 |

| Fadu | Pharyngeal Cancer | 3.22 |

| MDA-MB-231 | Breast Cancer | 4.15 |

| MDA-MB-468 | Breast Cancer | 2.89 |

| A549 | Lung Cancer | 2.83 |

| A2780 | Ovarian Cancer | 3.86 |

| HepG2 | Liver Cancer | 2.16 |

Table 2: Anticancer Activity of C-6 Substituted 2-Phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines [2]

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Quinoline 13 | HeLa | Cervical Cancer | 8.3 |

| Tetrahydroquinoline 18 | HeLa | Cervical Cancer | 13.15 |

| Quinoline 12 | PC3 | Prostate Cancer | 31.37 |

| Quinoline 11 | PC3 | Prostate Cancer | 34.34 |

Table 3: Anticancer Activity of 4-Anilino-2-Phenylquinoline Derivatives [7]

| Compound | Cell Line | Cancer Type | GI50 (µM) |

| 11 | NCI-H226 | Non-Small Cell Lung Cancer | 0.94 |

| 11 | MDA-MB-231/ATCC | Breast Cancer | 0.04 |

| 11 | SF-295 | CNS Cancer | <0.01 |

| 15a (oxime) | Mean of 60 cell lines | - | 3.02 |

| 15b (methyloxime) | Mean of 60 cell lines | - | 3.89 |

Mechanisms of Anticancer Action

This compound derivatives exert their anticancer effects through multiple mechanisms of action, often involving the modulation of key cellular processes and signaling pathways.

Induction of Apoptosis

A primary mechanism by which these compounds induce cancer cell death is through the induction of apoptosis, or programmed cell death.[3] For instance, the this compound derivative D28 has been shown to significantly increase the proportion of apoptotic cells in a dose-dependent manner in K562 leukemia cells.[3][8] This is often achieved through the modulation of pro- and anti-apoptotic proteins. Some derivatives have been found to down-regulate the expression of anti-apoptotic proteins like BCL-2 and BCL-XL, leading to the release of mitochondrial cytochrome C and subsequent caspase activation.[9][10]

Cell Cycle Arrest

Another significant mechanism is the induction of cell cycle arrest, which prevents cancer cells from progressing through the cell division cycle.[3] The derivative D28, for example, has been observed to cause an accumulation of K562 cells in the G2/M phase of the cell cycle in a dose-dependent fashion.[3][8] Other derivatives have been shown to induce arrest at the G0/G1 phase.[11] This disruption of the cell cycle ultimately inhibits tumor growth.

Inhibition of Signaling Pathways

This compound derivatives have also been identified as inhibitors of critical cell signaling pathways that are often hyperactivated in cancer.

-

PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. Certain 6-chloro-2-phenylquinoline derivatives have been shown to inhibit the Phosphoinositide 3-kinase (PI3K), thereby blocking downstream signaling to AKT and mTOR, which leads to cell cycle arrest and apoptosis.[4]

References

- 1. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of this compound-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of this compound-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Potential of 2-Phenylquinoline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds have emerged as a promising scaffold for drug discovery. Among these, the 2-phenylquinoline core has garnered significant attention due to its potent and broad-spectrum antibacterial and antifungal activities. This technical guide provides an in-depth overview of the synthesis, antimicrobial profile, and proposed mechanisms of action of this compound analogs, offering a valuable resource for researchers in the field of antimicrobial drug development.

Antibacterial Activity of this compound Analogs

A substantial body of research has demonstrated the efficacy of this compound derivatives against a range of both Gram-positive and Gram-negative bacteria. The antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Antibacterial Data

The following tables summarize the MIC values of representative this compound analogs against various bacterial strains, as reported in the scientific literature.

Table 1: Antibacterial Activity of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives

| Compound | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | MRSA (μg/mL) | Reference |

| 5a₄ | 64 | >256 | >256 | >256 | >256 | [1] |

| 5a₇ | >256 | >256 | 128 | >256 | >256 | [1] |

Table 2: Antibacterial Activity of Other this compound Analogs

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| Compound 7 | E. coli | - | [2] |

| S. aureus | - | [2] |

Note: Specific MIC values for Compound 7 were not provided in the abstract; however, it was reported to exhibit high activity against the tested strains.[2]

Antifungal Activity of this compound Analogs

While research has predominantly focused on antibacterial properties, several studies have highlighted the antifungal potential of this compound analogs. These compounds have shown activity against various fungal pathogens, including phytopathogenic fungi and human opportunistic pathogens.

Quantitative Antifungal Data

The following table summarizes the antifungal activity of selected 2-phenyl-4-aminoquinoline derivatives.

Table 3: Antifungal Activity of 2-Phenyl-4-Aminoquinoline Derivatives

| Compound | C. lunata (EC₅₀ μg/mL) | P. grisea (EC₅₀ μg/mL) | A. alternata (EC₅₀ μg/mL) | Reference |

| 6e | 13.3 | 14.4 | 15.6 | [2] |

Table 4: Antifungal Activity of 2-Substituted-4-Aminoquinolines

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

| III₁₁ | Invasive Fungi | 4-32 | [3] |

| III₁₄ | Invasive Fungi | 4-32 | [3] |

| III₁₅ | Invasive Fungi | 4-32 | [3] |

| III₂₃ | Invasive Fungi | 4-32 | [3] |

Cytotoxicity Profile

An essential aspect of drug development is the evaluation of a compound's toxicity towards mammalian cells. The half-maximal inhibitory concentration (IC₅₀) is a common measure of cytotoxicity.

Quantitative Cytotoxicity Data

Table 5: Cytotoxicity of this compound Analogs

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| 5a₄ | MTT Assay | Low cytotoxicity | [1] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound analogs and the assessment of their antimicrobial activity.

Synthesis of this compound Analogs

A general synthetic route to 2-phenyl-quinoline-4-carboxylic acid derivatives involves the Doebner reaction, followed by amidation, reduction, and subsequent functional group modifications.[1]

General Procedure for the Synthesis of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives:

-

Doebner Reaction: Aniline, an appropriate benzaldehyde derivative (e.g., 2-nitrobenzaldehyde), and pyruvic acid are reacted in a suitable solvent (e.g., ethanol) to form the corresponding 2-phenyl-quinoline-4-carboxylic acid.

-

Amidation: The carboxylic acid is converted to an amide by reacting it with a desired amine in the presence of a coupling agent.

-

Reduction: If a nitro group is present on the phenyl ring, it is typically reduced to an amino group using a reducing agent like tin(II) chloride.

-

Acylation/Amination: The resulting amino group can be further modified by acylation or amination to generate a library of diverse analogs.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the agar diffusion method and broth microdilution method.

Protocol for Agar Diffusion Method:

-

A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

-

Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

The plates are incubated under appropriate conditions.

-

The diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) is measured.

Protocol for Broth Microdilution Method:

-

Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plate is incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action

The precise mechanism of action for many this compound analogs is still under investigation; however, the broader class of quinolone antibiotics is known to target bacterial DNA synthesis.

Antibacterial Mechanism

Quinolones primarily exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[4] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately cell death.

Potential Antifungal Mechanisms

The antifungal mechanism of this compound analogs is less understood. However, studies on other quinoline derivatives suggest several potential targets:

-

Disruption of Fungal Cell Membrane: Some quinoline compounds may interfere with the integrity of the fungal cell membrane, leading to leakage of cellular contents and cell death.[3]

-

Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, some quinoline derivatives may inhibit key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51). Ergosterol is a vital component of the fungal cell membrane.[5]

Visualizing Workflows and Pathways

Experimental Workflow for Antimicrobial Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of the antimicrobial activity of novel this compound analogs.

Proposed Antibacterial Mechanism of Action

This diagram illustrates the established mechanism of action of quinolone antibiotics, which is the likely pathway for many this compound analogs.

Potential Antifungal Mechanisms of Action

This diagram outlines potential targets for the antifungal activity of this compound analogs based on studies of related quinoline compounds.

Conclusion

This compound analogs represent a versatile and promising class of antimicrobial agents with demonstrated activity against a broad range of bacterial and fungal pathogens. The structure-activity relationship studies, coupled with a deeper understanding of their mechanism of action, will be pivotal in the design and development of new, more potent, and safer antimicrobial drugs. This technical guide serves as a foundational resource to aid researchers in this critical endeavor.

References

- 1. Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents - ProQuest [proquest.com]

- 2. Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of 2-Phenylquinoline Natural Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of 2-phenylquinoline natural products. This class of alkaloids, notably found in the plant kingdom, has garnered significant interest for its diverse pharmacological potential, including antimicrobial, gastroprotective, and antiviral properties. This document details the general methodologies for their extraction and purification, summarizes key quantitative biological data, and illustrates the known mechanisms of action through signaling pathway diagrams.

Introduction to this compound Natural Products

2-Phenylquinolines are a class of quinoline alkaloids characterized by a phenyl group substituted at the 2-position of the quinoline ring. The primary natural source of the parent compound, this compound, is the bark of Galipea longiflora, a plant traditionally used in Bolivian folk medicine.[1] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities.

Biological Activities and Therapeutic Potential

Research has demonstrated that this compound and its derivatives possess a variety of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

This compound derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific Minimum Inhibitory Concentration (MIC) values for the natural this compound from Galipea longiflora are not extensively reported in the literature, studies on synthetic derivatives indicate a potential for broad-spectrum antibacterial action. For instance, various synthesized this compound derivatives have demonstrated good activity against Escherichia coli and Staphylococcus aureus.[2]

Table 1: In Vitro Antibacterial Activity of Synthetic this compound Derivatives

| Compound/Derivative | Bacterium | MIC (µg/mL) | Reference |

| Synthetic Derivative 1 | Escherichia coli | 50 - 200 | [3] |

| Synthetic Derivative 2 | Staphylococcus aureus | 32 - >200 | [3] |

| Synthetic Derivative 3 | Pseudomonas aeruginosa | >200 | [3] |

| Synthetic Derivative 4 | Klebsiella pneumoniae | >200 | [3] |

| Synthetic Derivative 5 | Salmonella Typhimurium | >200 | [3] |

Note: The data presented is for synthetic derivatives and is intended to be illustrative of the potential of the this compound scaffold.

Antiviral Activity

A significant area of research has been the evaluation of 2-phenylquinolines as antiviral agents, particularly against coronaviruses. A study on a series of synthetic this compound analogues revealed broad-spectrum anti-coronavirus activity.[4] Several compounds were identified as potent inhibitors of SARS-CoV-2 replication in vitro.[4]

Table 2: Anti-Coronavirus Activity of Synthetic this compound Analogues

| Compound | Antiviral Activity (EC₅₀, µM) vs. SARS-CoV-2 | Cytotoxicity (CC₅₀, µM) in VeroE6 cells | SARS-CoV-2 nsp13 Helicase Inhibition (IC₅₀, µM) | Reference |

| 1a | 6 | 18 | >30 | [4] |

| 6g | 2.6 | >100 | 0.42 | [4] |

| 7k | 3.2 | >100 | 1.41 | [4] |

| 9j | 5.9 | >100 | >30 | [4] |

Gastroprotective Effects

The natural this compound isolated from Galipea longiflora has demonstrated significant gastroprotective activity in animal models.[5] Its mechanism of action is multifaceted, involving the modulation of protective factors in the gastric mucosa.[2][5]

Experimental Protocols: Isolation and Purification

While a specific, detailed, step-by-step protocol for the isolation of this compound from Galipea longiflora is not exhaustively documented in a single source, a general workflow can be constructed based on established methods for alkaloid extraction and purification from plant materials.

General Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the extraction and purification of this compound from its natural source.

Detailed Methodologies

3.2.1. Plant Material and Extraction

-

Preparation of Plant Material: The bark of Galipea longiflora is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered bark is typically extracted with an organic solvent. Methanol or ethanol are commonly used for the extraction of alkaloids. This can be achieved through maceration (soaking the material in the solvent for an extended period) or more efficiently using a Soxhlet apparatus.

-

Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.

3.2.2. Chromatographic Purification

-

Column Chromatography: The crude extract is subjected to column chromatography for initial purification.

-

Stationary Phase: Silica gel is a commonly used adsorbent.

-

Mobile Phase: A gradient of non-polar to polar solvents is typically employed. For example, a gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol, can be used to elute compounds of increasing polarity.

-

Fraction Collection: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions containing the compound of interest (identified by comparison with a standard, if available) are pooled.

-

-

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative or semi-preparative HPLC is often used.

-

Column: A reversed-phase column (e.g., C18) is typically used for the separation of moderately polar compounds like this compound.

-

Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is used. A gradient elution, where the proportion of the organic solvent is increased over time, is common.

-

Detection: The eluting compounds are monitored using a UV detector at a wavelength where this compound shows strong absorbance (e.g., around 254 nm).

-

Fraction Collection: The peak corresponding to this compound is collected. The solvent is then removed to yield the purified compound.

-

Mechanisms of Action and Signaling Pathways

Anti-Coronavirus Activity: Inhibition of nsp13 Helicase

Certain synthetic this compound derivatives have been shown to inhibit the SARS-CoV-2 nsp13 helicase, an essential enzyme for viral replication.[4] Nsp13 unwinds the viral RNA, a critical step in its replication and transcription. By inhibiting this enzyme, these compounds block the viral life cycle. Some derivatives have also been noted as weak inhibitors of the autophagy pathway.[4]

Gastroprotective Mechanism

The gastroprotective effect of this compound is attributed to its ability to enhance the defensive mechanisms of the gastric mucosa.[2][5] This involves the upregulation of nitric oxide (NO) and prostaglandins (PGs), which play crucial roles in maintaining mucosal integrity, increasing mucus and bicarbonate secretion, and regulating blood flow.

Conclusion

This compound natural products and their synthetic derivatives represent a promising class of compounds with diverse and potent biological activities. Their potential as antimicrobial, antiviral, and gastroprotective agents warrants further investigation and development. This guide provides a foundational understanding of their discovery, isolation, and mechanisms of action, intended to support researchers and drug development professionals in harnessing the therapeutic potential of these valuable natural products. Further research is needed to establish detailed, standardized isolation protocols and to fully quantify the antimicrobial spectrum of the natural this compound.

References

- 1. Identification of the alkaloids of Galipea officinalis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to the Friedländer Synthesis of 2-Phenylquinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedländer synthesis is a classic and versatile chemical reaction for the synthesis of quinoline derivatives.[1][2] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[3][4] The reaction proceeds through an initial aldol condensation or imine formation, followed by an intramolecular cyclization and dehydration to afford the quinoline ring system.[2][5] Quinolines are a significant class of heterocyclic compounds due to their presence in a wide array of natural products and their diverse pharmacological activities.[6] This document provides a detailed, step-by-step protocol for the synthesis of a specific derivative, 2-phenylquinoline, a compound with known biological activities.[7]

Reaction Scheme

The synthesis of this compound via the Friedländer annulation can be achieved through the reaction of 2-aminobenzaldehyde with acetophenone.

Figure 1. General reaction scheme for the Friedländer synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the expected product, this compound.

Table 1: Reactant Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Aminobenzaldehyde | C₇H₇NO | 121.14 | Starting Material |

| Acetophenone | C₈H₈O | 120.15 | Starting Material |

Table 2: Product Specifications

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reported Yield (%) |

| This compound | C₁₅H₁₁N | 205.26 | 82-84 | White solid | 85 |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (400MHz, CDCl₃/TMS) | δ (ppm) 7.44-7.48 (m, 1H), 7.51-7.54 (m, 3H), 7.69-7.74 (m, 1H), 7.82 (d, J= 8.4 Hz,1H), 7.87 (d, J=8.8 Hz, 1H), 8.15-8.17 (m, 3H), 8.20-8.22 (m,1H)[8] |

| ¹³C NMR (100MHz, CDCl₃/TMS) | δ(ppm) 119.0, 126.3, 127.5, 127.6, 128.9, 129.3, 129.7, 129.8, 130.9, 136.8, 139.7, 148.3, 157.4[8] |

| HRMS (ESI) | calc for C₁₅H₁₁N[M+ H]⁺: 206.0964, found: 206.0968[8] |

| IR Spectrum | Available through the NIST WebBook[9] |

Detailed Experimental Protocol